molecular formula C6H2ClF2NO2 B1592152 1-Chloro-2,4-difluoro-3-nitrobenzene CAS No. 1151767-58-6

1-Chloro-2,4-difluoro-3-nitrobenzene

Cat. No. B1592152
CAS RN: 1151767-58-6
M. Wt: 193.53 g/mol
InChI Key: OHPIHTQPKGZTFB-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-5-nitrobenzene is a chemical compound synthesized from diethyl malonate and chlorine . It is used in the synthesis of other organic compounds, such as 2,4-dichloro-5 nitrobenzene, which is used to produce dyes . It was also used in the preparation of series of benzonorbornadienes and difluoroarenes .


Synthesis Analysis

The synthesis of similar halogenated nitrobenzene derivatives often involves nucleophilic substitution reactions, nitration, and halogenation steps. For instance, the synthesis of related compounds has been achieved through the fluorination of disulfides and perfluoroalkylation.


Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes can be studied using techniques such as gas-phase electron diffraction and X-ray crystallography. These methods have revealed that the benzene ring in these molecules deviates slightly from perfect symmetry due to the presence of substituents, which can influence the bond angles and lengths within the molecule.


Chemical Reactions Analysis

Compounds like 1-Chloro-2,4-difluoro-5-nitrobenzene are reactive towards nucleophilic substitution due to the activation of the halogen substituent by the electron-withdrawing nitro group. This reactivity is further enhanced by the presence of fluorine atoms, which are strong electron-withdrawing groups.


Physical And Chemical Properties Analysis

1-Chloro-2,4-difluoro-3-nitrobenzene has a molecular weight of 193.54, a density of 1.6±0.1 g/cm3, and a boiling point of 247.6±35.0 °C at 760 mmHg . It is a liquid with a yellow color .

Scientific Research Applications

Electron Attachment Studies

1-Chloro-2,4-difluoro-3-nitrobenzene and its derivatives have been studied for their behavior in electron attachment. These compounds are investigated through electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). This research is crucial for understanding the electronic properties and reactive behaviors of such compounds (Asfandiarov et al., 2007).

Isotopic Abundance Analysis

Studies have explored the impact of biofield energy treatment on isotopic abundance ratios in similar compounds like 1-Chloro-3-nitrobenzene (3-CNB). These investigations, using techniques like gas chromatography-mass spectrometry (GC-MS), offer insights into the potential altered isotope effects, which can be significant for designing pharmaceuticals and other industrial chemicals (Trivedi et al., 2016).

Electrochemical Reduction Studies

Electrochemical studies on compounds like 1-(2-Chloroethyl)-2-nitrobenzene have provided insights into electrosynthetic routes for producing various chemicals. Such research is essential for developing new synthetic pathways in organic chemistry (Du & Peters, 2010).

Environmental Remediation

This compound and related nitro aromatic compounds have been the subject of studies focusing on environmental remediation. Research has shown that these compounds can be reduced by zero-valent iron metal, which is significant for groundwater contaminant reduction (Agrawal & Tratnyek, 1996).

Electrochemical Sensing

Research has been conducted on the development of electrochemical sensors for detecting compounds like 1-chloro-4-nitrobenzene. Such sensors are vital for environmental monitoring, particularly in areas with increased agricultural and economic activities (Kingsford et al., 2018).

Photophysics and Photochemistry Studies

The photophysics and photochemistry of nitrobenzene, a compound similar to this compound, have been explored to understand their complex behaviors after UV absorption. These studies are crucial for understanding the fundamental chemical processes in these compounds (Giussani & Worth, 2017).

Safety and Hazards

This compound is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction . In case of inhalation, it is advised to remove to fresh air and seek medical attention if symptoms persist .

properties

IUPAC Name

1-chloro-2,4-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPIHTQPKGZTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612566
Record name 1-Chloro-2,4-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1151767-58-6
Record name 1-Chloro-2,4-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2,4-difluoro-3-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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